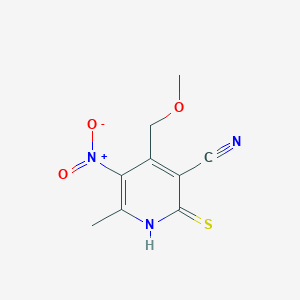![molecular formula C21H24N2O4 B5601359 4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)
4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone" falls into a broader class of chemical compounds known for their potential pharmacological activities. Compounds with a piperazine core are particularly interesting due to their versatility in chemical modifications and their wide range of biological activities. These activities make them a focal point in medicinal chemistry research for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting with the preparation of the core piperazine structure followed by sequential functionalization. For instance, analogs similar to the compound might be synthesized through cyclocondensation reactions, followed by acylation and alkylation steps to introduce the appropriate functional groups (Zhang et al., 2007).
Molecular Structure Analysis
Structural characterization of such compounds typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide insights into the molecular conformation, electron distribution, and potential reactive sites, which are crucial for understanding the compound's chemical behavior and biological activity (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including substitutions, additions, and cyclization processes, which allow for the introduction or modification of functional groups. These reactions are fundamental for tailoring the compound's properties for specific biological activities or for the synthesis of more complex molecules (Alkhathlan, 2003).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(2-phenylmethoxyacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-16-12-23(18-8-10-19(26-2)11-9-18)20(24)13-22(16)21(25)15-27-14-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQVFNIMGBISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)COCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)


![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)
![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)
![2-{3-oxo-3-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5601334.png)
![3,4,5-trimethoxy-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5601335.png)

![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)
![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)